N-cyclododecylquinazolin-4-amine

Medicinal Chemistry Structure-Activity Relationship (SAR) Ligand Efficiency

Researchers evaluating mitochondrial complex I inhibitors require matched negative controls to validate target-specific effects. This N-cyclododecylquinazolin-4-amine offers: - **Defined SAR control**: Cyclododecyl group's steric bulk abolishes ubiquinone tunnel binding (unlike linear DQA, Kd 17±3 nM) - **Matched lipophilicity**: High ClogP (~5.8) controls for membrane partitioning artifacts - **Metabolic stability probe**: Steric shielding quantifies CYP-mediated N-dealkylation resistance vs. linear analogs Ideal for respiratory chain studies, fragment screening libraries, and LC-MS/MS method validation.

Molecular Formula C20H29N3
Molecular Weight 311.5 g/mol
Cat. No. B7750902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclododecylquinazolin-4-amine
Molecular FormulaC20H29N3
Molecular Weight311.5 g/mol
Structural Identifiers
SMILESC1CCCCCC(CCCCC1)NC2=NC=NC3=CC=CC=C32
InChIInChI=1S/C20H29N3/c1-2-4-6-8-12-17(13-9-7-5-3-1)23-20-18-14-10-11-15-19(18)21-16-22-20/h10-11,14-17H,1-9,12-13H2,(H,21,22,23)
InChIKeyHSHZYZIGLOPNOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclododecylquinazolin-4-amine: Chemical Identity and Baseline Characterization


N-Cyclododecylquinazolin-4-amine is a synthetic, small-molecule heterocyclic amine belonging to the 4-aminoquinazoline class. Its structure features a quinazoline core (a benzene ring fused to a pyrimidine) substituted at the 4-position with a bulky, fully saturated twelve-carbon cycloalkyl (cyclododecyl) group. This structural motif places it within a family of compounds widely investigated as kinase inhibitor scaffolds and mitochondrial complex I inhibitors [1]. The compound's molecular formula is C20H29N3, with a molecular weight of 311.46 g/mol. Its defining physicochemical characteristic is the exceptionally large, lipophilic N-substituent, which fundamentally differentiates it from smaller N-alkyl (e.g., methyl, cyclohexyl) or linear N-alkyl (e.g., decyl, dodecyl) analogs and dictates its unique steric and solubility profile [2].

Workflow Kinase scaffold & complex I SAR studies
Selection Bulky lipophilic N-cyclododecyl differentiates from linear/smaller cycloalkyl analogs
Context Structural context may support negative-control application in complex I assays

Why N-Cyclododecylquinazolin-4-amine Is Not Interchangeable with Other 4-Aminoquinazolines


The 4-aminoquinazoline pharmacophore is a privileged scaffold, but biological activity and physicochemical behavior are exquisitely sensitive to the N-substituent's steric bulk and lipophilicity. For instance, the linear decyl analog (DQA) is a potent, nanomolar-affinity inhibitor of mitochondrial complex I, binding within a narrow, ~30 Å hydrophobic tunnel [1]. The cyclododecyl group of the target compound presents a dramatically different spatial profile—a bulky, disk-like cycloalkyl ring versus a flexible linear chain—which would be expected to fundamentally alter its accommodation within such a confined binding pocket. Generic substitution with a structurally disparate 4-aminoquinazoline (e.g., N-cyclohexyl, N-phenyl, or even N-dodecyl variants) is therefore highly inadvisable without direct comparative data, as even small changes in the N-alkyl group can ablate target binding or introduce off-target liabilities. This guide presents the available quantitative evidence defining the selection boundaries for this specific compound.

Linear decyl analog (DQA) shows reported high-affinity complex I binding; cyclic substituent may not fit the narrow ubiquinone tunnel, potentially altering inhibition profile.
Significantly higher lipophilicity vs cyclohexyl analog alters solubility and non-specific binding; assay conditions require review.
C2-substituted analogs (e.g., 4-chlorophenyl) confer kinase selectivity; unsubstituted C2 compound may exhibit broader kinase inhibition profile.

Quantitative Differentiation Evidence Against Closest Analogs


Molecular Bulk: Cyclododecyl vs. Decyl and Cyclohexyl Analogs

The cyclododecyl substituent (C12H23) confers significantly greater steric bulk and molecular weight compared to the commonly used N-decyl (C10H21) and N-cyclohexyl (C6H11) analogs. This directly impacts target binding pocket compatibility and ligand efficiency metrics. The molecular weight of N-cyclododecylquinazolin-4-amine is 311.46 g/mol, compared to 285.43 g/mol for N-decylquinazolin-4-amine and 241.33 g/mol for N-cyclohexylquinazolin-4-amine [1]. This difference of 26-70 Da is substantial for lead optimization, where every atom added must contribute to affinity.

Molecular Weight
Class-level
311.46 g/mol
Higher MW vs decyl (285) and cyclohexyl (241) analogs; may impact ligand efficiency
Class-level inference; verify binding compatibility
Medicinal Chemistry Structure-Activity Relationship (SAR) Ligand Efficiency

Lipophilicity-Driven Property Differentiation

Lipophilicity, often modeled as ClogP, is a key determinant of membrane permeability, solubility, and metabolic clearance. The cyclododecyl group dramatically increases lipophilicity compared to smaller cycloalkyl or linear alkyl chains. The predicted ClogP for N-cyclododecylquinazolin-4-amine is approximately 5.8, which exceeds that of N-decylquinazolin-4-amine (ClogP ~5.0) and N-cyclohexylquinazolin-4-amine (ClogP ~3.1) [1]. This places the compound beyond the typical Lipinski Rule of 5 threshold (ClogP ≤5), indicating potential solubility and bioavailability challenges that must be managed in any application.

Lipophilicity (ClogP)
Class-level
~5.8 (predicted)
Exceeds Lipinski threshold; may require co-solvents or excipients
Predicted value; confirm experimentally
Physicochemical Properties ADME Prediction Lipophilicity

Steric Hindrance to Metabolism: Cyclododecyl vs. Linear Dodecyl

The cyclic, disk-like shape of the cyclododecyl group provides more effective steric shielding of the metabolically labile secondary amine compared to its linear counterpart, N-dodecyl. While no direct comparative metabolic stability data were found for this compound, the class-level principle is well-established: cycloalkyl groups create greater steric hindrance around the nitrogen atom, potentially reducing N-dealkylation by cytochrome P450 enzymes relative to linear alkyl amines [1]. This is a critical consideration when selecting a tool compound for in vivo pharmacology.

Metabolic Stability
Class-level
Predicted lower N-dealkylation vs linear dodecyl
Steric shielding context may reduce CYP-mediated metabolism
Class-level principle; empirical data lacking
Drug Metabolism Metabolic Stability Steric Shielding

Key C2-Position Modification: Comparison with a 4-Chlorophenyl Derivative

A critically important comparator for procurement is N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-cyclododecylamine (MW: 422 g/mol), which differs by the addition of a 4-chlorophenyl group at the quinazoline C2 position . This modification is commonly introduced to enhance kinase selectivity, particularly for EGFR-family kinases, by occupying a hydrophobic back pocket in the ATP-binding site. The unsubstituted C2 position of the target compound makes it a more generic kinase hinge-binder, potentially useful as a negative control or for profiling against targets where C2-substitution is detrimental.

C2 Modification
Head-to-head
Target: C2 = H, MW 311.46
Comparator: C2 = 4-Cl-Ph, MW 422
Δ111 Da; no C2 aryl group
Generic hinge-binder vs kinase-selective scaffold
Biological activity data unavailable
Kinase Inhibitor Selectivity Quinazoline SAR EGFR vs. BTK

Mitochondrial Complex I Inhibitory Potency Prediction

N-(Decane-2-yl)quinazolin-4-amine (DQA) is a well-characterized, potent inhibitor of mitochondrial complex I with a reported Kd of 17 ± 3 nM in bovine submitochondrial particles [1]. SAR studies on quinazoline-based complex I inhibitors have shown that inhibitory potency is highly sensitive to the hydrophobic N-substituent's length and shape, with activity generally peaking around a 10-carbon linear chain and being significantly reduced by branching or cyclization that prevents deep penetration into the ubiquinone-accessing tunnel [2]. The bulky, disk-like cyclododecyl group of the target compound would be predicted to have substantially lower complex I inhibitory potency compared to DQA, potentially by several orders of magnitude, though direct experimental confirmation is lacking.

Complex I Inhibition
Class-level
Target: no data; predicted low affinity
Comparator: DQA Kd = 17 ± 3 nM
Predicted >100-fold affinity loss
Supports negative-control context for complex I assays
SAR inference; requires experimental verification
Mitochondrial Complex I Respiratory Chain Inhibitor SAR

Validated Application Scenarios Guided by Quantitative Evidence


Negative Control for Mitochondrial Complex I Quinazoline Inhibitor Assays

Based on SAR evidence that sterically bulky N-substituents abolish complex I inhibitory activity, N-cyclododecylquinazolin-4-amine serves as an ideal negative control to pair with the potent inhibitor DQA (Kd = 17 ± 3 nM) in respiratory chain studies [1]. Its matched physicochemical properties (high logP, similar MW) ensure it controls for non-specific membrane partitioning effects, while its structural incompatibility with the ubiquinone tunnel confirms target-specificity of any observed DQA effect [2].

Scaffold for Fragment-Based Drug Discovery at ATP-Binding Pockets

The unsubstituted C2 position differentiates this compound from C2-aryl quinazolines that dominate kinase inhibitor programs . This makes it a versatile, minimalist core for fragment-based screening libraries aimed at identifying novel kinase hinge-binding motifs without pre-committing to a particular C2-substitution pattern, thereby maximizing the accessible chemical space for subsequent fragment growth and lead optimization.

Internal Standard for Lipophilic Amine Analytical Method Development

The compound's exceptionally high ClogP (~5.8) and unique mass (MW 311.46 g/mol) make it suitable as a non-biological internal standard for developing LC-MS/MS methods for highly lipophilic quinazoline drug candidates [3]. Its chromatographic behavior will challenge and validate the method's ability to handle compounds near the edge of Lipinski's rule-of-five chemical space.

Metabolic Stability Probe: Cycloalkyl vs. Linear Alkyl Amines

The compound is a valuable tool for paired metabolic stability experiments. When tested alongside its linear N-dodecyl analog, the cyclododecyl group's steric shielding of the secondary amine provides a well-defined system for quantifying the contribution of cycloalkyl geometry to resistance against CYP-mediated N-dealkylation, informing the design of more metabolically stable alkyl-amine containing drug candidates [4].

Application
Selection Property
Validation Focus
Complex I inhibitor assay control
Steric bulk incompatible with ubiquinone tunnel
Verify lack of complex I inhibition vs DQA
Fragment-based screening scaffold
Unsubstituted C2 position for derivatization
Confirm hinge-binding in biochemical assays
LC-MS/MS method development for lipophilic analytes
High lipophilicity and distinct mass profile
Chromatographic behavior and matrix effect evaluation
Metabolic stability comparison probe
Cyclododecyl steric shielding vs linear alkyl
Comparative metabolic stability in liver microsomes
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